octadecyl-(2-(N-methylpiperidino)ethyl)phosphate
Description
Properties
CAS No. |
146764-26-3 |
|---|---|
Molecular Formula |
C26H54NO4P |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl octadecyl phosphate |
InChI |
InChI=1S/C26H54NO4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-30-32(28,29)31-26-24-27(2)22-19-18-20-23-27/h3-26H2,1-2H3 |
InChI Key |
CUQJLYFFQBHUGW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
Other CAS No. |
146764-26-3 |
Synonyms |
D 20133 D-20133 octadecyl-(2-(N-methylpiperidino)ethyl)phosphate |
Origin of Product |
United States |
Preparation Methods
Phosphorochloridate Intermediate Method
A primary method involves the use of phosphorochloridate intermediates to sequentially couple the two alcohol components. As demonstrated in analogous nucleoside prodrug syntheses, phosphorochloridates (e.g., bis(POM)-phosphorochloridate) react with nucleophiles like alcohols under basic conditions. For octadecyl-(2-(N-methylpiperidino)ethyl)phosphate:
-
Step 1 : Activation of phosphorus oxychloride (POCl₃) with 2-(N-methylpiperidino)ethanol in the presence of a base (e.g., triethylamine) forms a monochlorophosphate intermediate.
-
Step 2 : Reaction with octadecanol under controlled stoichiometry yields the phosphate diester.
This approach mirrors the synthesis of bis(POM)-monophosphate prodrugs, where chlorinated phosphorus reagents enable selective coupling. However, competing reactions (e.g., over-alkylation) necessitate careful temperature control (0–25°C) and inert atmospheres.
Mitsunobu Coupling for Direct Phosphorylation
Mitsunobu reactions, widely used in nucleoside chemistry, offer an alternative route. Here, diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling of a pre-formed phosphate monoester with octadecanol:
This method avoids harsh conditions but requires prior synthesis of the phosphate monoester, adding steps to the workflow.
Purification and Isolation Techniques
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (HPLC) is frequently employed for purifying phosphate diesters. For example, bis(POM)-prodrugs are purified using C18 columns with acetonitrile/water gradients. Similarly, this compound’s hydrophobicity makes it amenable to silica gel chromatography with chloroform/methanol eluents.
Recrystallization Strategies
Crystallization from mixed solvents (e.g., hexane/ethyl acetate) isolates the compound in high purity. The patent PL295128A1 highlights the use of cyclohexane for precipitating the final product after ion-exchange resin treatment.
Reaction Optimization and Yield Considerations
Impact of Protecting Groups
Instability of protecting groups (e.g., pivaloyloxymethyl, POM) during deprotection can limit yields. For instance, AZT bis(POM)-monophosphate synthesis faced challenges due to POM group lability under basic conditions. Analogously, the octadecyl group’s steric bulk may slow phosphorylation kinetics, necessitating prolonged reaction times.
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reagent solubility, while silver or sodium salts facilitate nucleophilic substitutions. For example, bis(POM)-phosphate silver salts improve coupling efficiency with iodinated nucleosides, a strategy adaptable to 2-(N-methylpiperidino)ethyl derivatives.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC with UV detection (λ = 210 nm) achieves >98% purity, as reported for related prodrugs.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Phosphorochloridate | POCl₃, Et₃N, 0°C, 12 h | 45–60 | 95 |
| Mitsunobu Coupling | DEAD, PPh₃, THF, 24 h | 30–40 | 90 |
| Silver Salt Mediated | AgNO₃, CH₃CN, rt, 48 h | 50–55 | 97 |
Chemical Reactions Analysis
D-20133 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce simpler alkylphospholipids .
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of alkylphospholipids and their interactions with other molecules.
Biology: D-20133 is used to investigate the role of protein kinase C in cellular processes and its inhibition.
Medicine: The primary application of D-20133 is in cancer research. It has shown promising antineoplastic activity in various cancer cell lines and animal models. .
Industry: While its industrial applications are limited, D-20133 serves as a reference compound for the development of new protein kinase C inhibitors
Mechanism of Action
D-20133 exerts its effects by inhibiting protein kinase C, an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this enzyme, D-20133 disrupts the signaling pathways that promote cancer cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Pharmacological Profile
- In Vivo Efficacy: Demonstrated significant tumor regression in KB tumors (human oral carcinoma) and DMBA-induced breast cancer in rats at doses of 2 × 316 mg/kg (intraperitoneal) and 21.5 mg/kg/day (oral), respectively .
- Selectivity : Higher therapeutic index compared to earlier analogs, attributed to its structural modifications .
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Key Structural Features |
|---|---|
| Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate | N-methylpiperidinoethyl group attached via ethyl phosphate to octadecyl chain |
| Perifosine (D-21266) | 1,1-Dimethylpiperidin-4-yl phosphate linked to octadecyl chain |
| Edelfosine (ET-18-OCH3) | 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (glycerol backbone) |
| Miltefosine | Hexadecylphosphocholine (shorter alkyl chain and phosphocholine head) |
| OPP | Octadecyl-(N,N-dimethyl-piperidino-4-yl)-phosphate (dimethylpiperidine substituent) |
Key Differences :
- Unlike edelfosine, which retains a glycerol backbone, the target compound lacks this moiety, possibly reducing off-target effects .
Mechanistic and Pharmacological Differences
Efficacy and Toxicity :
- Target Compound : Superior antitumor activity in rodent models compared to perifosine analogs, with a 12% yield in synthesis and reduced systemic toxicity in early studies .
- Edelfosine: High selectivity for tumor cells but requires intravenous delivery due to poor oral bioavailability .
Data Tables
Table 1: Antitumor Activity in Preclinical Models
Biological Activity
Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate, also known as D-20133, is a synthetic alkyl phospholipid derivative with significant biological activity, particularly in the realm of cancer research. This compound has garnered attention due to its potential therapeutic applications, especially as an anti-cancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H54NO4P
- Molecular Weight : 475.7 g/mol
- CAS Number : 146764-26-3
- IUPAC Name : 2-(1-methylpiperidin-1-ium-1-yl)ethyl octadecyl phosphate
D-20133 primarily functions as a protein kinase C (PKC) inhibitor . PKC is involved in various cellular processes, including growth and differentiation. By inhibiting PKC, D-20133 disrupts signaling pathways that promote cancer cell proliferation and survival, leading to the induction of apoptosis in cancer cells. This mechanism is crucial for its antineoplastic properties.
Antineoplastic Properties
Research indicates that D-20133 exhibits promising antineoplastic activity across various cancer cell lines and animal models. Notably, studies have demonstrated its effectiveness against prostate cancer cells (PC-3) and non-small cell lung cancer (A549) cells.
In Vitro Studies
In vitro experiments have shown that structural modifications in the polar head group of alkyl phospholipids significantly influence tumor uptake and tissue distribution. For instance:
- Uptake Reduction : Treatment with agents that disrupt lipid raft integrity resulted in a 40% reduction in uptake of radiolabeled D-20133 in PC-3 cells compared to untreated controls .
In Vivo Studies
In vivo studies involving Walker tumor-bearing rats demonstrated the pharmacokinetics and biodistribution of D-20133:
- Gamma Scanning : Animals were administered radiolabeled D-20133, followed by whole-body gamma scanning to assess distribution. Results indicated significant accumulation in tumor tissues over time .
Case Studies and Clinical Implications
D-20133 has been evaluated for its potential use in combination therapies for cancer treatment. The reduced cytotoxicity compared to traditional chemotherapeutics makes it a candidate for further clinical exploration.
Case Study Example
A notable case study involved administering D-20133 to tumor-bearing SCID mice, where the compound was shown to selectively target tumors while sparing normal tissues, highlighting its therapeutic index.
Comparative Analysis of Alkyl Phospholipids
The following table summarizes the biological activities of various alkyl phospholipids, including D-20133:
| Compound Name | Mechanism of Action | Antineoplastic Activity | Cytotoxicity Level |
|---|---|---|---|
| This compound | PKC Inhibition | High | Low |
| Hexadecylphosphocholine | PKC Inhibition | Moderate | Moderate |
| Miltefosine | Unknown | High | High |
Q & A
Q. How should researchers design studies to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Answer: Implement PK/PD modeling to correlate tissue exposure levels with effect size. Use transgenic reporter models (e.g., luciferase-tagged tumors) for real-time efficacy monitoring. Include microenvironmental factors (e.g., hypoxia or stromal interactions) in 3D co-culture systems .
Methodological Notes
- Data Contradiction Analysis: Cross-validate findings using orthogonal assays (e.g., flow cytometry vs. Western blot for apoptosis). Apply Bradford-Hill criteria to assess causality in mechanistic studies .
- Theoretical Frameworks: Link studies to lipid raft theory or kinase signaling models to contextualize results .
- Ethical Compliance: Follow institutional guidelines for animal studies, including IACUC protocols for Leishmania infection models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
